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Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546856

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus. The
information is intended for researchers, scientists, and drug development professionals
engaged in the study of natural products.

Aspinonene, with the [IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-ylhex-3-ene-1,2,5-
triol, possesses a unique molecular structure that has prompted interest in its biosynthetic
pathways and potential biological activities. Accurate spectroscopic data is fundamental for its
identification, characterization, and further investigation.

Chemical Structure and Properties

o |[UPAC Name: (E,2R,5S5)-2-[(2R,3S)-3-methyloxiran-2-yl|lhex-3-ene-1,2,5-triol
e Molecular Formula: CoH1604

e Molecular Weight: 188.22 g/mol

Spectroscopic Data Summary

While detailed, experimentally-derived spectral data from the primary literature is not available
in the public domain, this section summarizes the expected and hypothetical spectroscopic
characteristics for Aspinonene based on its known structure.
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Table 1: Nuclear Magnetic Resonance (NMR) Data

Technique

Key Expected Observations

1H-NMR

Signals corresponding to olefinic protons,
protons on carbons bearing hydroxyl groups,
protons of the epoxide ring, and methyl protons

would be expected.

B3C-NMR

Resonances for olefinic carbons, carbons
attached to hydroxyl groups, carbons of the
epoxide ring, and methyl carbons would be

anticipated.

Note: Specific chemical shifts (d) and coupling constants (J) are not publicly available and

would require access to the original publication or experimental re-evaluation.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group

Expected Absorption Range (cm~1)

O-H (hydroxyl)

Broad peak around 3400-3200

C-H (alkane/alkene) 3000-2850
C=C (alkene) ~1670-1640
C-0O (alcohol/epoxide) 1260-1000

Table 3: Mass Spectrometry (MS) Data

Technique

Interpretation

High-Resolution MS

Consistent with CoH1604 Molecular formula confirmation

ESI-MS (Positive Mode)

m/z 189.1125

Hypothetical [M+H]* precursor

ion

MS/MS Fragmentation

Hypothetical product ions

m/z 171.1020, 153.0914,

resulting from neutral losses
(e.g., H20)
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Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for a natural
product like Aspinonene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A pure sample of Aspinonene (typically 1-5 mg) is dissolved in an
appropriate deuterated solvent (e.g., CDCIs, CDsOD) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H, 13C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure
elucidation.

o Data Acquisition: Standard pulse programs are used. For 1H NMR, a sufficient number of
scans are acquired to obtain a good signal-to-noise ratio. For 3C NMR, a larger number of
scans is typically required.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a
salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to
evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr
powder and pressing it into a thin disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum is first collected. Then, the spectrum of the sample
is recorded, typically in the range of 4000-400 cm™1.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is plotted.

3. Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile) compatible with the ionization source.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Atmospheric Pressure Chemical lonization - APCI) is used.
High-resolution mass spectrometry (HRMS) is performed on instruments like a Time-of-Flight
(TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured. For structural information, tandem mass
spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted
version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product like Aspinonene.
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General Workflow for Spectroscopic Analysis of Aspinonene
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General workflow for Aspinonene analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of Aspinonene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546856#spectroscopic-data-of-aspinonene-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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